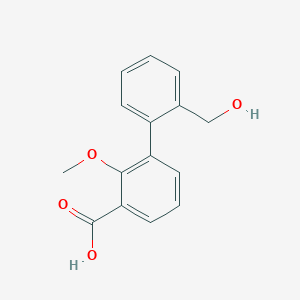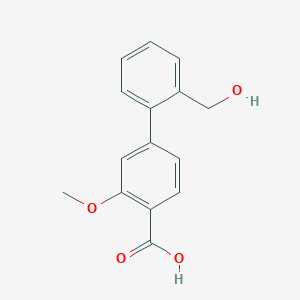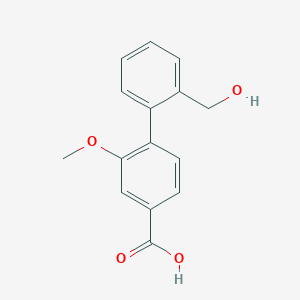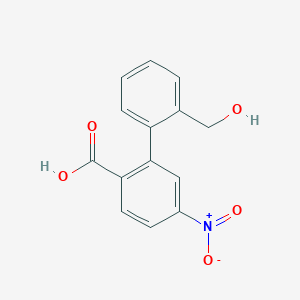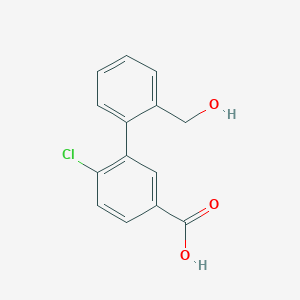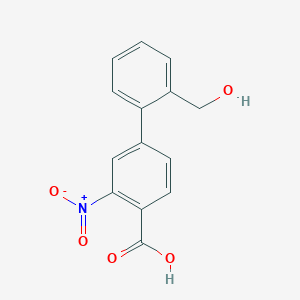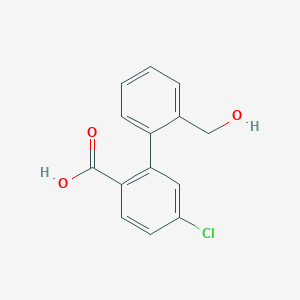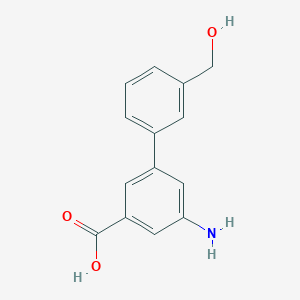
2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid, 95% (2-HMPMB) is a phenolic compound with a wide range of applications in the fields of medicine, biology, and chemistry. It is a derivative of benzoic acid and is synthesized through a condensation reaction of 3-hydroxymethylphenol and 6-methylbenzoic acid. 2-HMPMB is an important intermediate for the production of pharmaceuticals, food additives, and other organic compounds. It is also used in the synthesis of various polymers and resins.
Aplicaciones Científicas De Investigación
2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid, 95% has been used extensively in scientific research for its anti-inflammatory, anti-oxidant, and anti-bacterial properties. It has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of certain drugs. It has also been used in the synthesis of various polymers and resins.
Mecanismo De Acción
2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid, 95% has been found to act as an antioxidant by scavenging free radicals and inhibiting oxidative damage to cells. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation and to reduce the production of pro-inflammatory cytokines. It has also been shown to reduce oxidative damage to cells and to protect against certain types of cell death. In addition, it has been found to have anti-bacterial and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid, 95% is a relatively safe compound to use in laboratory experiments, with few reported side effects. It is readily available and can be easily synthesized from commercially available chemicals. However, it is important to note that the yields of the condensation reaction are typically quite low and that the reaction is highly sensitive to temperature and pH.
Direcciones Futuras
Future research on 2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid, 95% may focus on its potential applications in the fields of medicine and biology. For example, further studies may be conducted to investigate its anti-inflammatory and anti-oxidant properties and to determine its efficacy in treating certain diseases. Additionally, research may be conducted to explore its potential as an anti-bacterial and anti-fungal agent. Further research may also be conducted to explore its potential uses in the synthesis of various polymers and resins.
Métodos De Síntesis
2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid, 95% can be synthesized by a condensation reaction of 3-hydroxymethylphenol and 6-methylbenzoic acid in the presence of an acid catalyst. The reaction is typically carried out in an inert atmosphere at a temperature of around 100°C. The reaction produces 2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid, 95% as the major product, along with some minor byproducts. The yield of the reaction is typically around 95%.
Propiedades
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-4-2-7-13(14(10)15(17)18)12-6-3-5-11(8-12)9-16/h2-8,16H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBBVKZYRPHKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=C2)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689065 |
Source


|
| Record name | 3'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-23-2 |
Source


|
| Record name | 3'-(Hydroxymethyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




